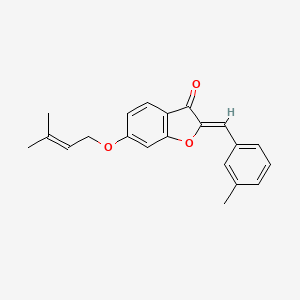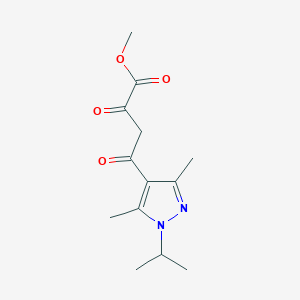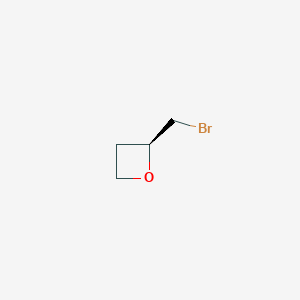
(2S)-2-(溴甲基)氧杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(bromomethyl)oxetane: is an organic compound with the molecular formula C4H7BrO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a four-membered oxetane ring with a bromomethyl substituent at the second position
科学研究应用
(2S)-2-(bromomethyl)oxetane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.
Polymer Chemistry: It can be used in the synthesis of novel polymers with unique properties.
Material Science: The compound is explored for its potential in creating advanced materials with specific functionalities.
作用机制
Target of Action
Oxetanes in general are known to interact with various biological targets due to their unique structural properties .
Mode of Action
The mode of action of (2S)-2-(bromomethyl)oxetane involves its unique structural properties. Oxetanes are known to undergo ring-opening reactions . The ring-opening polymerization of oxetane cation series compounds has been studied using density functional theory . The polymerization of oxetane is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation .
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions due to their propensity to undergo ring-opening reactions .
Pharmacokinetics
Oxetanes in general are known to have excellent chemical stability across a range of conditions .
Result of Action
Oxetanes are known to trigger profound changes in the physicochemical properties of ‘drug-like’ molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(bromomethyl)oxetane. For instance, oxetanes demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)oxetane typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the oxetane ring. One common starting material is (S)-glycidol, which is readily available and can be converted into the desired oxetane ring.
Ring Formation: The oxetane ring can be formed through a cyclization reaction. This involves the treatment of (S)-glycidol with a suitable base, such as sodium hydride, in the presence of a halogenating agent like bromine or N-bromosuccinimide (NBS).
Bromomethyl Substitution: The final step involves the introduction of the bromomethyl group at the second position of the oxetane ring. This can be achieved through a substitution reaction using a brominating agent like hydrobromic acid (HBr) or NBS.
Industrial Production Methods
Industrial production of (2S)-2-(bromomethyl)oxetane may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, and purification methods to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
(2S)-2-(bromomethyl)oxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido-oxetane, thiocyanato-oxetane, and methoxy-oxetane derivatives.
Oxidation: Products include oxetane carboxylic acids or oxetane ketones.
Reduction: Products include methyl-oxetane or other reduced oxetane derivatives.
相似化合物的比较
Similar Compounds
(2R)-2-(bromomethyl)oxetane: The enantiomer of (2S)-2-(bromomethyl)oxetane, with similar chemical properties but different biological activities.
(2S)-2-(chloromethyl)oxetane: Similar structure with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
(2S)-2-(hydroxymethyl)oxetane: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different chemical reactions.
Uniqueness
(2S)-2-(bromomethyl)oxetane is unique due to its specific chiral configuration and the presence of a bromomethyl group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry
属性
IUPAC Name |
(2S)-2-(bromomethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
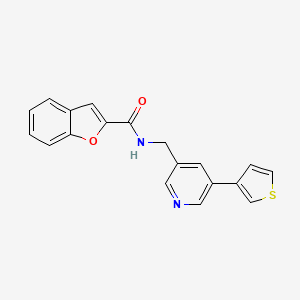
![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)
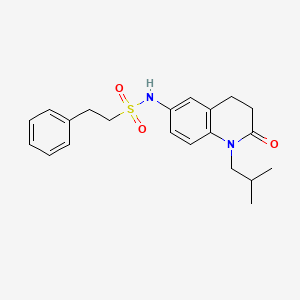
![3,3-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]butanamide](/img/structure/B2487609.png)
![4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide](/img/structure/B2487610.png)
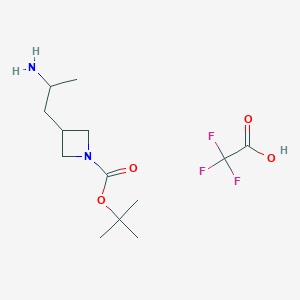
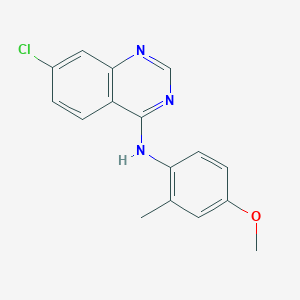
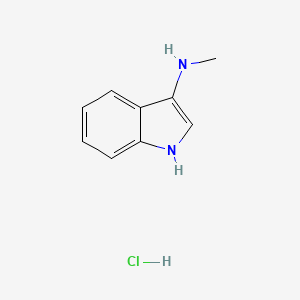
![1,6,7-trimethyl-8-(3-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2487616.png)
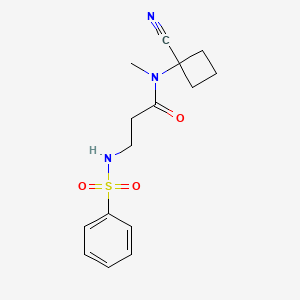
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
